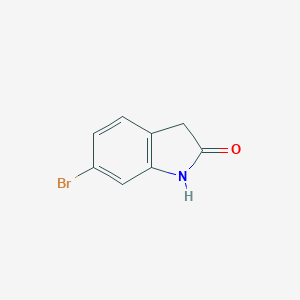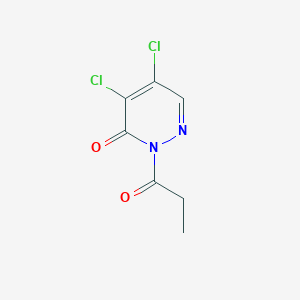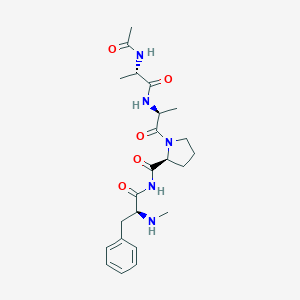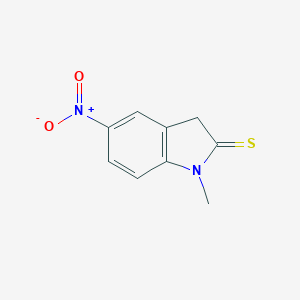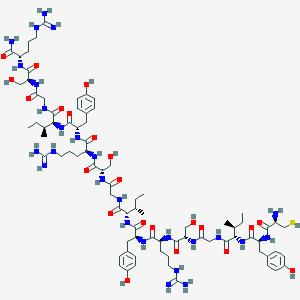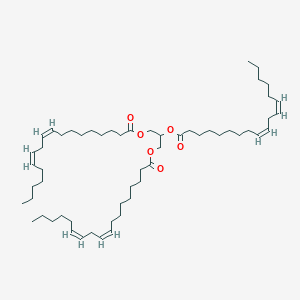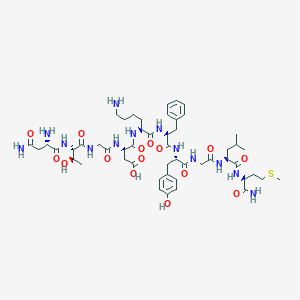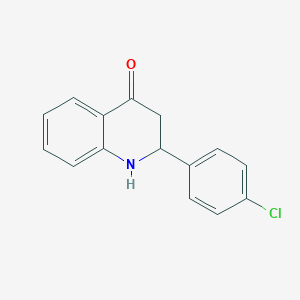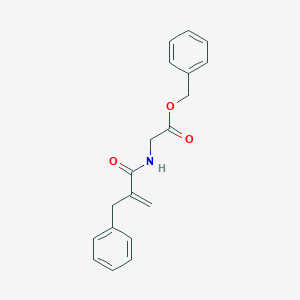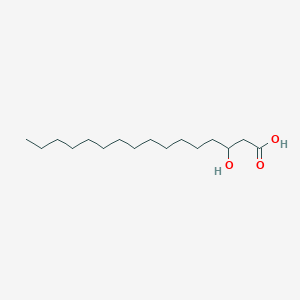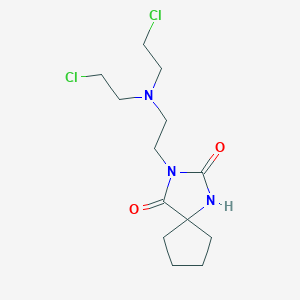
Cypenhymustine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cypenhymustine is a synthetic compound that belongs to the family of nitrogen mustards. It is a potent cytotoxic agent that has been extensively studied for its potential use in cancer therapy. Cypenhymustine has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
Cypenhymustine exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. It forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links, which interfere with DNA replication and transcription. This ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Cypenhymustine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing G2/M cell cycle arrest. Cypenhymustine has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of cypenhymustine is its potent cytotoxic effects on cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, cypenhymustine has some limitations in lab experiments. It is a highly reactive compound and requires special handling and storage conditions. It also has a short half-life, which limits its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of cypenhymustine as a cancer therapy. One potential direction is the development of novel drug delivery systems that can improve the efficacy and safety of cypenhymustine. Another direction is the identification of biomarkers that can predict the response of cancer cells to cypenhymustine. Additionally, the combination of cypenhymustine with other cancer therapies may improve its efficacy and reduce the risk of drug resistance.
Synthesemethoden
Cypenhymustine is synthesized through a multi-step process that involves the reaction of aniline with chloroacetyl chloride to form N-(chloroacetyl)aniline. This intermediate is then reacted with nitrogen mustard to form cypenhymustine.
Wissenschaftliche Forschungsanwendungen
Cypenhymustine has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and lymphoma.
Eigenschaften
CAS-Nummer |
150380-35-1 |
|---|---|
Produktname |
Cypenhymustine |
Molekularformel |
C13H21Cl2N3O2 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H21Cl2N3O2/c14-5-7-17(8-6-15)9-10-18-11(19)13(16-12(18)20)3-1-2-4-13/h1-10H2,(H,16,20) |
InChI-Schlüssel |
SSPKQVAQJYNRQQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
Kanonische SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
Synonyme |
3-(2-(bis(2'-chloroethyl)amino)ethyl)-5,5-tetramethylenehydantoin cypenhymustine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



